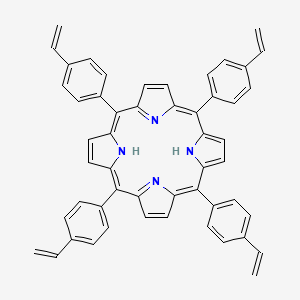
Tetra(4'-vinylphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(4’-vinylphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four vinylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds known for their distinctive macrocyclic structure, which consists of four pyrrole-type rings linked by methine bridges. These compounds are notable for their roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetra(4’-vinylphenyl)porphyrin typically involves the condensation of 4-Β-halogenethylbenzaldehyde with pyrrole, followed by dehydrohalogenation of the resulting tetra(4’-halogenethylphenyl)porphyrins
Industrial Production Methods: While specific industrial production methods for tetra(4’-vinylphenyl)porphyrin are not extensively documented, the general approach involves large-scale synthesis using similar condensation and dehydrohalogenation reactions. The use of acidic ionic liquids as catalytic media has been explored to improve the efficiency and yield of porphyrin synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Tetra(4’-vinylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl groups can be reduced to form ethylphenyl groups.
Substitution: The vinyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Ethylphenyl-substituted porphyrins.
Substitution: Halogenated or nitrated porphyrins.
Aplicaciones Científicas De Investigación
Tetra(4’-vinylphenyl)porphyrin has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which tetra(4’-vinylphenyl)porphyrin exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the porphyrin ring absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This property is particularly useful in photodynamic therapy for cancer treatment .
Comparación Con Compuestos Similares
Tetra(4-aminophenyl)porphyrin (TAPP): Similar structure but with amino groups instead of vinyl groups.
Tetra(4-carboxyphenyl)porphyrin (TCPP): Contains carboxyl groups, making it more hydrophilic and suitable for biomedical applications.
Tetra(4-pyridyl)porphyrin (TPyP): Features pyridyl groups, enhancing its ability to form coordination complexes with metals.
Uniqueness: Tetra(4’-vinylphenyl)porphyrin is unique due to the presence of vinyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for the development of new materials and applications in various fields .
Propiedades
Fórmula molecular |
C52H38N4 |
|---|---|
Peso molecular |
718.9 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-ethenylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H38N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h5-32,53,56H,1-4H2 |
Clave InChI |
XQIAXXYRVQWCDQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C=C)C8=CC=C(C=C8)C=C)C=C4)C9=CC=C(C=C9)C=C)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


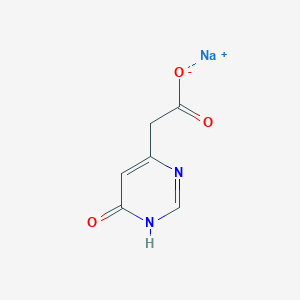
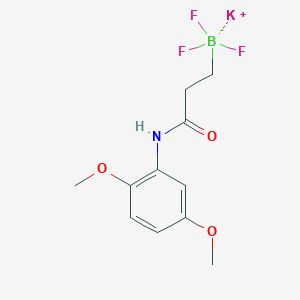
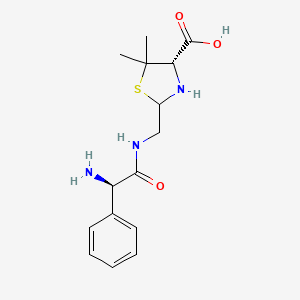
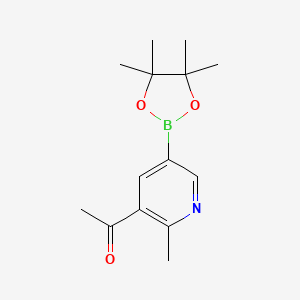


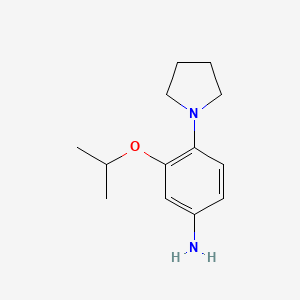
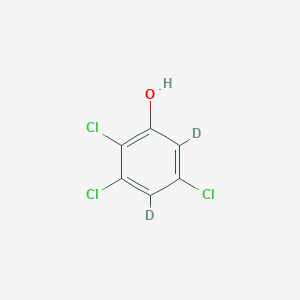
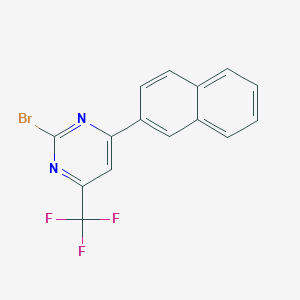

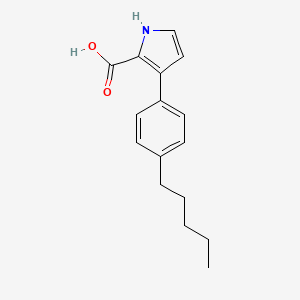


![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
